molecular formula C7H13NO B13456975 3-Propylpyrrolidin-2-one

3-Propylpyrrolidin-2-one

Cat. No.: B13456975
M. Wt: 127.18 g/mol
InChI Key: KTBHYBVDGHMPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones, which are characterized by a five-membered lactam ring. This compound is known for its versatile reactivity and is widely used in various fields, including organic synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Propylpyrrolidin-2-one involves the reaction of 2-pyrrolidone with propionaldehyde in the presence of anhydrous sodium sulfate and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at 100°C for four hours. The product is then purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the preparation of this compound can involve enzymatic conversion processes. For example, dimethyl 3-propyl pentanedioate can be converted into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This intermediate is then amidated, followed by ester hydrolysis and Hofmann rearrangement to yield ®-4-propyl-pyrrolidin-2-one .

Chemical Reactions Analysis

Types of Reactions

3-Propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The lactam ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated pyrrolidin-2-one derivatives.

Mechanism of Action

The mechanism of action of 3-Propylpyrrolidin-2-one involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to bind to α1- and α2-adrenoceptors, exhibiting antiarrhythmic and antihypertensive activities . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound with similar reactivity but without the propyl group.

    N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features.

    Brivaracetam: A pharmaceutical compound derived from 3-Propylpyrrolidin-2-one.

Uniqueness

This compound is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

3-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBHYBVDGHMPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.